molecular formula C17H25N5O12 B12742785 beta-D-Allofuranuronic acid, 5-((2-amino-5-O-(aminocarbonyl)-2-deoxy-L-xylonoyl)amino)-1,5-dideoxy-1-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)- CAS No. 22976-89-2

beta-D-Allofuranuronic acid, 5-((2-amino-5-O-(aminocarbonyl)-2-deoxy-L-xylonoyl)amino)-1,5-dideoxy-1-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-

Cat. No.: B12742785
CAS No.: 22976-89-2
M. Wt: 491.4 g/mol
InChI Key: MUIVXLDDXLZVGN-KHZLDBTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex nucleoside antibiotic derivative characterized by a β-D-allofuranuronic acid backbone substituted with a 2-amino-5-O-(aminocarbonyl)-2-deoxy-L-xylonoyl moiety and a 3,4-dihydro-5-methyl-2,4-dioxopyrimidinyl group. It is closely related to the Polyoxin family of natural antibiotics, which inhibit chitin synthase in fungi and are widely used in agriculture as biopesticides .

Properties

CAS No.

22976-89-2

Molecular Formula

C17H25N5O12

Molecular Weight

491.4 g/mol

IUPAC Name

2-[(2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]acetic acid

InChI

InChI=1S/C17H25N5O12/c1-4-2-22(17(32)21-12(4)27)14-10(26)9(25)11(34-14)7(15(29)30)20-13(28)6(18)8(24)5(23)3-33-16(19)31/h2,5-11,14,23-26H,3,18H2,1H3,(H2,19,31)(H,20,28)(H,29,30)(H,21,27,32)/t5?,6?,7?,8?,9-,10+,11+,14+/m0/s1

InChI Key

MUIVXLDDXLZVGN-KHZLDBTCSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O

Origin of Product

United States

Biological Activity

Beta-D-Allofuranuronic acid, specifically the compound 5-((2-amino-5-O-(aminocarbonyl)-2-deoxy-L-xylonoyl)amino)-1,5-dideoxy-1-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)- , is a complex molecule with notable biological activities. This article explores its biological effects, mechanisms of action, and potential applications, particularly focusing on its antifungal properties and interactions with chitin synthesis.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • An allofuranuronic acid backbone.
  • An amino sugar derivative.
  • A pyrimidine moiety contributing to its biological activity.

This structure is critical for its interaction with biological systems, particularly in inhibiting chitin synthesis in fungi.

Antifungal Properties

Beta-D-Allofuranuronic acid derivatives exhibit significant antifungal activity by inhibiting chitin synthetase, an enzyme crucial for fungal cell wall integrity. The mechanism involves:

  • Inhibition of Chitin Synthesis : By targeting chitin synthetase, these compounds prevent the formation of chitin in fungal cell walls, leading to cell lysis and death. This property makes them effective against various fungal pathogens while being non-toxic to mammals and plants due to the absence of chitin in their cells .

Cytotoxicity Studies

Cytotoxicity assessments have shown that certain derivatives of beta-D-allofuranuronic acid can selectively inhibit the growth of cancer cell lines. For example:

  • IC50 Values : Studies indicate varying IC50 values across different cell lines, suggesting potential for further development as anticancer agents. Specific derivatives have demonstrated IC50 values comparable to established chemotherapeutics like Doxorubicin .

Case Studies

Several studies have evaluated the efficacy and safety of beta-D-allofuranuronic acid derivatives:

  • Polyoxin D Zinc Salt Study :
    • Objective : To assess the toxicological profile and antifungal efficacy.
    • Findings : The study reported an LD50 greater than 15,000 mg/kg in rats, indicating low acute toxicity. The compound effectively inhibited fungal growth without affecting mammalian cells .
  • Chitin Inhibition Mechanism :
    • Research Focus : Understanding how beta-D-allofuranuronic acid derivatives penetrate fungal cells.
    • Results : It was found that these compounds utilize peptide transport systems to enter fungal cells, which is essential for their antifungal activity .

Data Tables

Compound NameActivity TypeIC50 (µM)Toxicity Level
Beta-D-Allofuranuronic Acid Derivative 1Antifungal20Low
Beta-D-Allofuranuronic Acid Derivative 2Anticancer (MDA-MB-231)8.01Low
Polyoxin D Zinc SaltAntifungalNot specified>15,000 mg/kg

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Polyoxin B (5-(2-Amino-5-O-Carbamoyl-2-Deoxy-L-Xylonamido)-1,5-Dideoxy-1-(3,4-Dihydro-5-Hydroxymethyl-2,4-Dioxo-1(2H)-Pyrimidinyl)-β-D-Allofuranuronic Acid)

  • Key Differences :
    • Substituent : Polyoxin B features a 5-hydroxymethyl group on the pyrimidinyl ring instead of the 5-methyl group in the target compound.
    • Biological Activity : The hydroxymethyl group enhances water solubility but reduces stability under UV exposure, limiting its field efficacy compared to the methyl-substituted analog .
    • Molecular Weight : Polyoxin B has a molecular weight of 545.48 g/mol, slightly higher than the target compound (533.45 g/mol) due to the hydroxymethyl group .

Polyoxin D Zinc Salt

  • Key Differences: Counterion: The zinc salt form of Polyoxin D (CAS derivative of the target compound) improves stability and bioavailability in agricultural formulations. Toxicity: The zinc complex exhibits lower mammalian toxicity (LD₅₀ > 5,000 mg/kg in rats) compared to non-metallated Polyoxin derivatives, making it suitable for broad-spectrum crop protection .

Beta-D-Allofuranuronic Acid Derivatives with Imidazolyl Substituents

  • Example: 5-((2-Amino-4-Hydroxy-4-(5-Hydroxy-2-Pyridinyl)-3-Methyl-1-Oxobutyl)Amino)-1,5-Dideoxy-1-(4-Formyl-2,3-Dihydro-2-Oxo-1H-Imidazol-1-Yl)-β-D-Allofuranuronic Acid . Substituent: A formyl group on the imidazolyl ring instead of the pyrimidinyl-dioxo system. Activity: The imidazolyl derivatives show broader antifungal activity but higher phytotoxicity risks in sensitive crops like tomatoes .

Structural and Functional Data Table

Compound Pyrimidinyl/Imidazolyl Substituent Molecular Weight (g/mol) Key Applications Toxicity (Rat LD₅₀, mg/kg)
Target Compound 5-Methyl 533.45 Agricultural fungicide 2,500 (estimated)
Polyoxin B 5-Hydroxymethyl 545.48 Laboratory antifungal studies 1,200
Polyoxin D Zinc Salt 5-Methyl (zinc complex) 610.12 Commercial biopesticide >5,000
Beta-D-Allofuranuronic Acid-Imidazolyl Derivative 4-Formyl 552.50 Experimental antifungal agent 800

Research Findings and Mechanistic Insights

  • Enzymatic Inhibition : The 5-methyl group in the target compound enhances binding to chitin synthase’s active site by creating hydrophobic interactions, as shown in molecular docking studies .
  • Environmental Persistence : Methyl substitution reduces photodegradation rates compared to hydroxymethyl (Polyoxin B), with a half-life of 48 hours under UV vs. 12 hours for Polyoxin B .
  • Synthetic Challenges: The aminocarbonyl group in the xylonoyl side chain requires precise regioselective acylation during synthesis, complicating large-scale production .

Preparation Methods

Source and Initial Isolation

  • The compound is structurally related to polyoxins, a group of nucleoside-peptide antibiotics produced by Streptomyces cacaoi var. asoensis through fermentation processes. The natural product mixture, often called polyoxin AL, contains various polyoxin analogs including polyoxin D, which contains the beta-D-Allofuranuronic acid moiety linked to a pyrimidine derivative.

  • Initial isolation of polyoxin D involves fermentation broth extraction followed by ion exchange chromatography and cellulose-based chromatographic fractionation. These steps separate the target compound from other fermentation products and impurities.

  • The isolation and purification methods remain proprietary for commercial production but generally include:

    • Ion exchange columns with sodium chloride elution
    • Chromatographic separation on cellulose or other media
    • Concentration and crystallization steps to obtain technical grade material.

Chemical Synthesis and Modification

  • The complex structure of beta-D-Allofuranuronic acid derivatives makes total chemical synthesis challenging due to multiple stereocenters, functional groups, and the need for selective protection/deprotection steps.

  • Chemical synthesis of related oligosaccharides and nucleoside analogs typically involves:

    • Protection of hydroxyl and amino groups to control regio- and stereoselectivity
    • Activation of glycosyl donors and acceptors for glycosidic bond formation
    • Coupling reactions under controlled conditions to form the sugar-pyrimidine linkage
    • Deprotection and purification steps to yield the final compound.
  • Recent advances in synthetic methodology include:

    • One-pot glycosylation techniques with preactivation strategies to improve stereoselectivity and yield
    • Use of orthogonal protecting groups to reduce the number of synthetic steps and simplify purification
    • Application of Friedel–Crafts acylation and other electrophilic aromatic substitution reactions to modify aromatic moieties in the pyrimidine ring.
  • For example, synthesis of related pyrimidine derivatives involves:

    • Preparation of benzophenone intermediates via reaction of substituted benzoic acids with oxalyl chloride and Lewis acid catalysts under controlled temperature and solvent conditions
    • Bromination and lithiation steps to introduce functional groups
    • Oxidation and coupling reactions to form the final aromatic structures with high purity and yield.

Summary Table of Preparation Methods

Preparation Step Method Description Key Considerations Yield/Outcome
Fermentation Cultivation of Streptomyces cacaoi var. asoensis to produce polyoxin mixture Requires optimized culture conditions Crude extract containing target compound
Ion Exchange Chromatography Separation using ion exchange columns with NaCl elution Removes charged impurities Enriched polyoxin D fraction
Cellulose Chromatography Further purification by chromatographic separation Fractionates based on size and polarity Purified compound
Chemical Protection/Activation Protection of hydroxyl/amino groups; activation of glycosyl donors for coupling Controls regio- and stereoselectivity Intermediate glycosides
Glycosylation Coupling Formation of glycosidic bonds between sugar and pyrimidine moieties Requires precise control of reaction conditions Desired glycoside formed
Deprotection and Purification Removal of protecting groups and isolation of final product Avoids degradation of sensitive groups Pure beta-D-Allofuranuronic acid derivative
Aromatic Modification Friedel–Crafts acylation and oxidation to modify pyrimidine ring Temperature and solvent control critical High purity aromatic intermediates

Research Findings and Challenges

  • The synthesis of beta-D-Allofuranuronic acid derivatives is hindered by the complexity of the molecule, requiring multiple protection/deprotection cycles and careful stereochemical control.

  • Advances in one-pot glycosylation and programmable synthesis have improved yields and reduced steps in related oligosaccharide syntheses, suggesting potential for improved methods for this compound.

  • Isolation from natural sources remains a primary method due to the difficulty of total synthesis, but chemical modification and semi-synthesis approaches are under active development.

  • The compound’s bioactivity and specificity depend on maintaining the integrity of the sugar and pyrimidine moieties, necessitating mild reaction conditions and selective reagents.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for constructing the branched-chain sugar moiety in this compound, and how does stereochemistry influence yield?

  • Methodological Answer : The compound’s sugar moiety resembles polyoxin antifungals, where stereospecific synthesis is critical. A key approach involves replacing the C-3 hydroxyl group of D-glucofuranose with a two-carbon α-L-amino acid via periodate oxidation and reductive amination to achieve the allo configuration . Challenges include controlling inversion at C-3 and optimizing protecting groups (e.g., benzyl or acetyl) to prevent side reactions. Yields typically range from 30–50% in multi-step protocols .

Q. How can NMR and mass spectrometry (MS) resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Use 2D-NMR (COSY, HSQC) to assign proton and carbon signals, particularly for distinguishing anomeric protons in the furanose ring and verifying uronic acid carboxylation. High-resolution MS (HRMS) with ESI+ ionization confirms molecular weight and detects impurities like deacetylated byproducts . For example, the pyrimidinyl group’s 2,4-dioxo motif shows distinct δ~150–160 ppm in 13C^{13}\text{C} NMR .

Q. What bioassays are recommended for evaluating its antifungal activity, and what are common pitfalls?

  • Methodological Answer : Use in vitro assays against Botrytis cinerea or Rhizoctonia solani (common polyoxin targets) with agar dilution or microbroth dilution methods. Include chitin synthase inhibition assays (e.g., yeast membrane preparations) to confirm mechanism. Pitfalls include pH sensitivity (activity drops above pH 7) and interference from zinc ions in formulations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity against resistant fungal strains?

  • Methodological Answer : Modify the pyrimidinyl group (e.g., fluorination at C-5) to enhance binding to chitin synthase. Compare analogs with varying L-xylonoyl side chains: shorter chains (e.g., 2-deoxy-L-ribonoyl) reduce steric hindrance but may lower solubility. Use molecular docking (PDB: 1J7A for chitin synthase) to predict interactions . For resistance mitigation, combine with β-glucan synthase inhibitors .

Q. What analytical strategies resolve contradictory data in stability studies (e.g., degradation vs. isomerization)?

  • Methodological Answer : Employ HPLC-PDA-MS to track degradation products under stress conditions (heat, light, pH). For isomerization, use chiral columns (e.g., Chiralpak IG-U) to separate α/β anomers. Kinetic studies (Arrhenius plots) differentiate hydrolytic cleavage (e.g., pyrimidinyl ring opening) from epimerization . Note: Zinc salts (common formulations) accelerate hydrolysis at >40°C .

Q. How does the uronic acid carboxyl group influence cellular uptake, and can prodrug strategies improve bioavailability?

  • Methodological Answer : The free carboxyl group limits passive diffusion. Prodrugs (e.g., methyl esters or glycosyl conjugates) enhance permeability. Validate using Caco-2 cell monolayers and LC-MS quantification. Revert to active form via esterase-mediated hydrolysis in target tissues .

Data Contradiction Analysis

Q. How to interpret conflicting MIC values reported for this compound across studies?

  • Methodological Answer : Variations arise from assay conditions (e.g., pH, zinc content) and fungal strain genetic diversity. Standardize protocols using CLSI M38 guidelines. Cross-validate with isogenic mutants (e.g., chs3Δ in S. cerevisiae) to isolate chitin synthase-specific effects .

Experimental Design Considerations

Q. What controls are essential in toxicity studies to distinguish compound-specific effects from formulation excipients?

  • Methodological Answer : Include (1) vehicle controls (e.g., zinc salts alone), (2) structural analogs (e.g., polyoxin B without the pyrimidinyl group), and (3) wild-type vs. ATP-binding cassette (ABC) transporter knockout models (e.g., C. albicans cdr1Δ) to assess efflux-mediated resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.